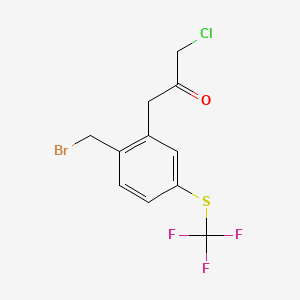
(3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with various substituents including chlorine and fluorine atoms, as well as a methanol group. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms onto the biphenyl structure can be achieved through halogenation reactions. This involves the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Methanol Group Introduction: The methanol group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable precursor, such as a halogenated biphenyl, with methanol (CH3OH) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol may involve large-scale halogenation and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The methanol group in (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms, leading to the formation of less substituted biphenyl derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for nucleophilic substitution, while electrophiles like alkyl halides can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-aldehyde or (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-carboxylic acid.
Reduction: Formation of less halogenated biphenyl derivatives.
Substitution: Formation of biphenyl derivatives with different functional groups replacing the halogen atoms.
Aplicaciones Científicas De Investigación
(3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying halogenated biphenyls.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
(3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-ethanol: Similar structure with an ethanol group instead of a methanol group.
(3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-amine: Similar structure with an amine group instead of a methanol group.
Uniqueness:
- The presence of both chlorine and fluorine atoms, along with the methanol group, imparts unique chemical reactivity and physical properties to (3’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol, distinguishing it from other biphenyl derivatives.
Propiedades
Fórmula molecular |
C13H6Cl2F4O |
|---|---|
Peso molecular |
325.08 g/mol |
Nombre IUPAC |
[4-(3,4-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol |
InChI |
InChI=1S/C13H6Cl2F4O/c14-7-2-1-5(3-8(7)15)9-12(18)10(16)6(4-20)11(17)13(9)19/h1-3,20H,4H2 |
Clave InChI |
HLJIAEFOJQJTQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)CO)F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















